molecular formula C21H23N3O3 B8256802 1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B8256802
M. Wt: 365.4 g/mol
InChI Key: PAPNAPKLCFDMOA-UHFFFAOYSA-N
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Description

1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a piperidine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via an acylation reaction using 3-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, such as anxiety and epilepsy.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Lorazepam: Known for its sedative and anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methoxyphenyl group and piperidine ring may contribute to its unique binding affinity and activity profile.

Properties

IUPAC Name

3-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-17-6-4-5-15(13-17)14-20(25)23-11-9-16(10-12-23)24-19-8-3-2-7-18(19)22-21(24)26/h2-8,13,16H,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPNAPKLCFDMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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